6-(2-Hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a hydroxyphenyl group attached to the pyrimidine ring, which also contains a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-methoxycoumarin with thiourea in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired thioxopyrimidine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioxo group can be reduced to a thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thioxopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers and have similar hydroxyphenyl groups but differ in the heterocyclic core.
2-(2-Hydroxyphenyl)benzothiazole: This compound shares the hydroxyphenyl group but has a benzothiazole core instead of a thioxopyrimidine core.
Benzo[d]thiazole-2-thiol derivatives: These compounds have a thioxo group and are studied for their quorum sensing inhibitory activities.
Uniqueness
6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a hydroxyphenyl group and a thioxopyrimidine core, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
55982-10-0 |
---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
6-(2-hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-6(8)7-5-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15) |
InChI Key |
LUFCXIHSJIZLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.